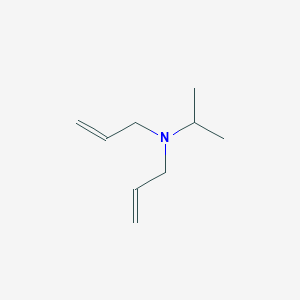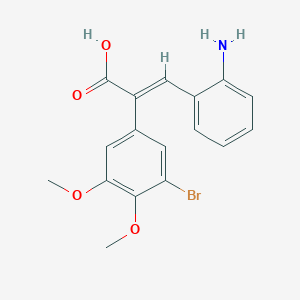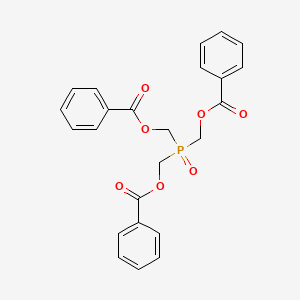
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- is an organic compound with the molecular formula C6H11N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is also known by other names such as isopropylpropargylamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- typically involves the reaction of isopropylamine with propargyl bromide. The reaction is carried out under basic conditions, often using a solvent like ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of isopropylamine attacks the carbon atom bonded to the bromine in propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-amine: A simpler amine with similar reactivity but lacking the isopropyl group.
N,N-Dimethyl-2-propen-1-amine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Isopropyl-2-propen-1-amine: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- is unique due to the presence of both isopropyl and propenyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
10542-47-9 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N,N-bis(prop-2-enyl)propan-2-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-10(8-6-2)9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |
Clave InChI |
DFSQFCRJLMWKBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)

![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)





![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)



![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)
